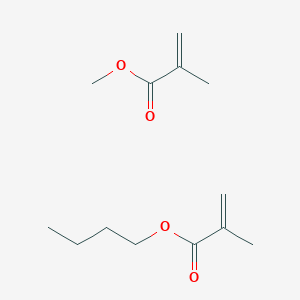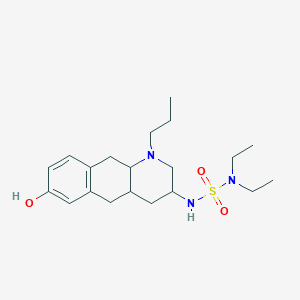![molecular formula C24H29N7O5S B025864 methyl (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate CAS No. 110800-95-8](/img/structure/B25864.png)
methyl (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester is a synthetic compound with the molecular formula C24H29N7O5S and a molecular weight of 527.6 g/mol This compound is a derivative of tryptophan and arginine, featuring a nitrophenylsulfenyl group attached to the tryptophan moiety
Preparation Methods
The synthesis of H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester involves multiple steps, starting with the protection of the amino and carboxyl groups of tryptophan and arginine. The nitrophenylsulfenyl group is then introduced to the tryptophan moiety through a nucleophilic substitution reaction. The final step involves the esterification of the carboxyl group to form the methyl ester .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester undergoes various chemical reactions, including:
Oxidation: The nitrophenylsulfenyl group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenylsulfenyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in protein modification and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenylsulfenyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or protein modification. The arginine and tryptophan moieties may also interact with biological targets through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester can be compared with other similar compounds, such as:
H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan isopropyl ester: Similar structure but with an isopropyl ester group.
H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan benzyl ester: Similar structure but with a benzyl ester group.
The uniqueness of H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester lies in its specific ester group, which can influence its reactivity, solubility, and interaction with biological targets.
Properties
CAS No. |
110800-95-8 |
|---|---|
Molecular Formula |
C24H29N7O5S |
Molecular Weight |
527.6 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate |
InChI |
InChI=1S/C24H29N7O5S/c1-36-23(33)18(29-22(32)17(25)8-6-12-28-24(26)27)13-15-14-30(19-9-3-2-7-16(15)19)37-21-11-5-4-10-20(21)31(34)35/h2-5,7,9-11,14,17-18H,6,8,12-13,25H2,1H3,(H,29,32)(H4,26,27,28)/t17-,18-/m0/s1 |
InChI Key |
GQZQAJBNKMLYQV-ROUUACIJSA-N |
SMILES |
COC(=O)C(CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
COC(=O)C(CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)N |
Synonyms |
H-Arg-Trp(Nps)-OMe H-arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl este |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















